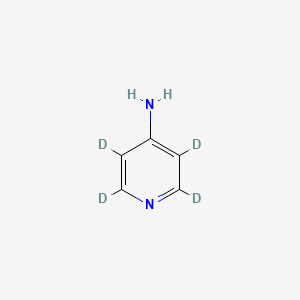

4-Amino(pyridine-d4)

Description

BenchChem offers high-quality 4-Amino(pyridine-d4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino(pyridine-d4) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2 |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2,3,5,6-tetradeuteriopyridin-4-amine |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |

InChI Key |

NUKYPUAOHBNCPY-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |

Canonical SMILES |

C1=CN=CC=C1N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Advanced Research

An In-depth Technical Guide to 4-Amino(pyridine-d4)

In the landscape of modern chemical analysis and drug development, stable isotope-labeled compounds are indispensable tools. 4-Amino(pyridine-d4), the deuterated analog of 4-Aminopyridine (4-AP), exemplifies the utility of isotopic substitution. While chemically similar to its parent compound, the increased mass imparted by the four deuterium atoms provides a distinct signature, crucial for applications where precise quantification and metabolic tracking are paramount.

4-Aminopyridine itself is a well-characterized potassium channel blocker used to improve motor function in patients with multiple sclerosis.[1][2] The introduction of its deuterated isotopologue, 4-Amino(pyridine-d4), provides researchers with a high-fidelity internal standard for pharmacokinetic and bioequivalence studies, and a tracer for metabolic pathway elucidation, without significantly altering the molecule's biological behavior. This guide offers a comprehensive overview of the chemical properties, structure, and critical applications of 4-Amino(pyridine-d4) for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational difference between 4-Aminopyridine and its deuterated counterpart lies in the substitution of four hydrogen atoms on the pyridine ring with deuterium atoms. This substitution is specifically at the 2, 3, 5, and 6 positions, leaving the amine (-NH2) group protons intact.[3] This specific labeling is critical as the amine protons are readily exchangeable, whereas the ring C-D bonds are stable under typical physiological and analytical conditions.

Caption: Chemical structures of 4-Aminopyridine and 4-Amino(pyridine-d4).

The primary effect of this isotopic substitution is an increase in molecular weight, a property that is fundamental to its application in mass spectrometry-based assays.

| Property | 4-Amino(pyridine-d4) | 4-Aminopyridine (for comparison) |

| IUPAC Name | 2,3,5,6-tetradeuteriopyridin-4-amine[3] | pyridin-4-amine[1][4] |

| Synonyms | Fampridine-d4[5] | Fampridine, 4-AP[6][7][8] |

| Molecular Formula | C₅H₂D₄N₂[5] | C₅H₆N₂[1][6][7] |

| Molecular Weight | 98.14 g/mol [3][5] | 94.11 g/mol [1][6] |

| Exact Mass | 98.078205184 Da[3] | 94.053098200 Da[1] |

| CAS Number | Not Assigned (NA)[5] | 504-24-5[4][6][7] |

| Appearance | White to cream crystals or powder[4] | White crystalline material[1][9] |

| Melting Point | 155-162 °C (for non-deuterated)[4] | 155-162 °C[4] |

Spectroscopic Characterization

The identity, purity, and isotopic enrichment of 4-Amino(pyridine-d4) are confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

-

Mass Spectrometry (MS): This is the most direct method to confirm deuteration. The molecular ion peak in the mass spectrum of 4-Amino(pyridine-d4) will appear at an m/z value that is 4 Da higher than that of the unlabeled 4-Aminopyridine. High-resolution mass spectrometry (HRMS) can be used to determine the isotopic distribution and calculate the isotopic purity with high precision.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides unequivocal evidence of deuterium incorporation. In the spectrum of 4-Amino(pyridine-d4), the signals corresponding to the protons at positions 2, 3, 5, and 6 of the pyridine ring (which appear at approximately 8.07 ppm and 6.71 ppm in the unlabeled compound) will be absent or significantly diminished.[11] The only remaining prominent signal from the molecule itself would be the broad peak from the amino (-NH2) protons.

-

Infrared (IR) Spectroscopy: While the overall IR spectrum will be very similar to unlabeled 4-AP, subtle shifts can be observed. The C-D stretching and bending vibrations occur at lower frequencies (longer wavelengths) than the corresponding C-H vibrations due to the heavier mass of deuterium. This can serve as a secondary confirmation of deuteration.[12]

Core Application: Internal Standard in Quantitative Bioanalysis

The premier application of 4-Amino(pyridine-d4) is as an internal standard (IS) for the quantification of 4-Aminopyridine in biological matrices (e.g., plasma, serum, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale (Expertise & Experience): An ideal internal standard should mimic the analyte of interest as closely as possible through extraction, chromatography, and ionization, but be clearly distinguishable by the detector. 4-Amino(pyridine-d4) excels in this role for several key reasons:

-

Co-elution: Its chromatographic behavior is nearly identical to that of 4-AP, meaning they elute from the LC column at the same time. This ensures that any matrix effects (e.g., ion suppression or enhancement) experienced by the analyte are also experienced by the IS, allowing for accurate correction.

-

Similar Ionization Efficiency: The deuterated and non-deuterated forms have virtually identical ionization efficiencies in the mass spectrometer's source, leading to a stable and predictable response ratio.

-

Mass Distinction: The 4 Da mass difference allows for unambiguous differentiation by the mass spectrometer, preventing signal overlap.

Sources

- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pyridin-d4-4-amine | C5H6N2 | CID 45785353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Fampridine-d4 (4-Aminopyridine-d4) | Axios Research [axios-research.com]

- 6. 4-Aminopyridine (CAS 504-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Aminopyridine [webbook.nist.gov]

- 8. 4-Aminopyridine [webbook.nist.gov]

- 9. 4-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

4-Amino(pyridine-d4) Synthesis and Purification: A Technical Guide

Abstract

In drug development and neuropharmacology, isotopic labeling is a critical tool for pharmacokinetic profiling, metabolic tracing, and mechanistic elucidation. 4-Aminopyridine (4-AP, fampridine), a potassium channel blocker utilized in the management of multiple sclerosis (MS), is frequently deuterated to serve as an internal standard or to investigate the metabolic stability of derivative PET tracers like [18F]3F4AP[1]. However, the heteroaromatic nature of the pyridine ring, coupled with the electron-donating amine group, creates distinct electronic microenvironments that complicate uniform isotopic enrichment. This whitepaper details the mechanistic causality behind regioselective hydrogen-deuterium (H/D) exchange and provides self-validating, step-by-step protocols for the synthesis and purification of fully deuterated 4-amino(pyridine-d4).

Mechanistic Principles of Regioselective H/D Exchange

To synthesize fully deuterated 4-aminopyridine-d4, one must override the inherent regioselectivities of the pyridine ring. The molecule exhibits two distinct reactivity profiles depending on the solvent environment:

-

α -Proton Exchange (C-2, C-6): Under neutral conditions in D₂O, 4-aminopyridine undergoes highly selective H/D exchange at the C-2 and C-6 positions[2]. When subjected to microwave irradiation at 190 °C, this base-catalyzed pathway is driven by the basicity of the pyridine nitrogen and the stabilization of intermediate ylide states, yielding 2,6-d₂-4-aminopyridine[2].

-

β -Proton Exchange (C-3, C-5): To deuterate the C-3 and C-5 positions, acidic conditions (e.g., DCl in D₂O) are required[1]. The C-4 amino group acts as a strong electron-donating group, activating the ortho positions (C-3 and C-5) toward classical electrophilic aromatic substitution by deuterium ions[1].

-

Global Ring Deuteration (C-2, C-3, C-5, C-6): Achieving complete d₄ ring deuteration in a single step requires transition-metal catalysis (such as Pd/C or K₂PtCl₆)[3][4]. The metal catalyst lowers the activation energy for global C-H bond activation, facilitating uniform deuterium insertion across the sterically and electronically varied ring positions.

Logical workflow of regioselective and global H/D exchange pathways for 4-aminopyridine.

Quantitative Comparison of Synthesis Methodologies

The choice of synthesis route dictates the isotopic distribution. The table below summarizes the causal relationship between reaction conditions and D-incorporation efficiency.

| Synthesis Method | Reagents | Reaction Conditions | Target Positions | D-Incorporation (%) | Mechanistic Driver |

| Neutral Exchange | D₂O | Microwave, 190 °C, 2 h | C-2, C-6 | >98% | Ylide stabilization[2] |

| Acidic Exchange | DCl, D₂O | Microwave, 170 °C, 12 h | C-3, C-5 | >94% | Electrophilic Substitution[1] |

| Catalytic (Pt) | K₂PtCl₆, D₂O | Microwave, 190 °C, 2 h | C-2, C-3, C-5, C-6 | >99% | Metal-mediated C-H activation[3] |

| Catalytic (Pd) | Pd/C, D₂O | Thermal, 160-180 °C, 48 h | C-2, C-3, C-5, C-6 | >99.9% | Metal-mediated C-H activation[4] |

Step-by-Step Experimental Protocols

To achieve the fully deuterated 4-amino(pyridine-d4) standard, transition-metal catalysis is the most robust approach. Below are two field-proven methodologies, followed by the critical amine back-exchange purification step.

Protocol A: Microwave-Assisted Platinum-Catalyzed Synthesis (Rapid)

This method utilizes microwave irradiation to rapidly superheat the solvent, maximizing the collision frequency between the substrate and the Pt catalyst, thereby reducing the reaction time from 48 hours to just 2 hours[3].

-

Preparation: In a heavy-walled microwave-safe vial, combine 0.3 g of 4-aminopyridine with 5 mL of deuterium oxide (D₂O)[3].

-

Catalyst Addition: Add 0.1 g of potassium hexachloroplatinate (K₂PtCl₆) to the mixture[3]. Causality: The Pt(IV) species is reduced in situ to active Pt(II), which coordinates with the pyridine nitrogen to direct global C-H bond activation.

-

Irradiation: Seal the vial and transfer it to a microwave synthesis reactor. Irradiate for 2 hours at a power of 300 W, maintaining a temperature of 190 °C and a pressure limit of 150 Psi[3].

-

Filtration: Allow the vial to cool to room temperature for 30 minutes. Filter the mixture through standard filter paper or a Celite pad to remove the spent platinum catalyst[3].

-

Extraction & Neutralization: Wash the filter cake with 10 mL of 1 M HCl to extract any product bound to the catalyst matrix. Neutralize the combined filtrate with 1 M NaOH[3].

Protocol B: Palladium-Catalyzed Thermal Synthesis (Scalable)

For larger-scale syntheses where microwave reactors are impractical, thermal Pd/C catalysis provides exceptional (>99.9%) isotopic purity[4].

-

Preparation: Mix 4-aminopyridine with a catalytic amount of Pd/C in a heavy-walled pressure tube[4].

-

Solvent Addition: Add D₂O to the mixture. Causality: D₂O serves as both the solvent and the infinite deuterium source. The sealed pressure tube prevents solvent evaporation at temperatures above the boiling point.

-

Thermal Activation: Seal the tube under an inert or hydrogen atmosphere (to activate the Pd/C) and heat in an oil bath at 160–180 °C for 48 hours[4].

-

Solvent Extraction: Cool the reaction and dilute the mixture with methanol. Causality: Methanol highly solubilizes the deuterated 4-aminopyridine while forcing the heterogeneous Pd/C catalyst to remain completely insoluble, allowing for clean separation[4].

-

Concentration: Filter out the Pd/C catalyst. Evaporate the excess methanol and D₂O in vacuo using a rotary evaporator[4].

Protocol C: Amine Back-Exchange and Final Purification (Critical Step)

During global H/D exchange in D₂O, the primary amine protons are inevitably replaced, temporarily yielding 4-ND₂-pyridine-d4. Because N-D bonds are highly labile and will spontaneously back-exchange with ambient moisture, the product must be intentionally reverted to the -NH₂ state to ensure precise molecular weight stability during downstream mass spectrometry applications.

-

Back-Exchange: Dissolve the crude fully deuterated product in an excess of protic H₂O or non-deuterated methanol. Causality: Stirring in a protic solvent drives the equilibrium back to the N-H state, while the thermodynamically stable C-D bonds on the aromatic ring remain completely unaffected[4].

-

Solvent Removal: Lyophilize or evaporate the solvent under reduced pressure.

-

Crystallization: Recrystallize the resulting solid from hot toluene or perform vacuum sublimation. This removes trace inorganic salts and organic impurities, yielding highly pure 4-amino(pyridine-d4) crystals.

Analytical Validation

A self-validating synthesis must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protium Baseline: In a standard ¹H NMR spectrum (using D₂O as the solvent), non-deuterated 4-aminopyridine displays two distinct aromatic doublets: one at 6.71 ppm corresponding to the C-2 and C-6 protons, and another at 8.07 ppm corresponding to the C-3 and C-5 protons[4]. (The amine protons do not appear due to rapid solvent exchange).

-

Deuterium Confirmation: Successful synthesis of 4-amino(pyridine-d4) is definitively confirmed by the complete disappearance of both the 6.71 ppm and 8.07 ppm signals[4]. The absence of these peaks validates that >99% of the aromatic protium has been successfully substituted with deuterium[4].

References

-

Rapid Protium–Deuterium Exchange of 4-Aminopyridines in Neutral D2O under Microwave Irradiation . thieme-connect.com. 2

-

H/D Exchange for 4-Aminopyridine: Application on MAO in Sera of Multiple Sclerosis Patients . ijop.net. 3

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites . nih.gov. 5

-

Spinon Excitations in 99.9% Deuterated Single Crystals of Tomonaga–Luttinger Liquid[Cu(μ-C2O4)(4-Aminopyridine)2(H2O)]n . acs.org. 4

Sources

- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. ijop.net [ijop.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Kinetic Isotope Effect in 4-Aminopyridine: Mechanistic Insights and Pharmacokinetic Realities

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

4-Aminopyridine (4-AP, clinically known as dalfampridine) is a potent voltage-gated potassium channel (VGKC) blocker utilized primarily in the management of multiple sclerosis and investigated as a therapeutic for botulism[1]. In modern drug design, deuteration—the strategic replacement of hydrogen with deuterium—is a proven strategy to increase the metabolic stability of bioactive compounds[2]. Because carbon-deuterium (C–D) bonds possess a lower zero-point energy than carbon-hydrogen (C–H) bonds, they require higher activation energy to cleave, theoretically slowing cytochrome P450-mediated metabolism.

However, empirical investigations into deuterated 4-AP (d-4-AP) and its positron emission tomography (PET) analogs (e.g., [18F]3F4AP) reveal a counterintuitive reality: deuteration of the 4-AP pyridine ring yields a negligible Deuterium Kinetic Isotope Effect (DKIE) [2][3]. This whitepaper explores the causality behind this phenomenon, detailing the metabolic pathways, providing self-validating experimental workflows for synthesizing and evaluating d-4-AP, and outlining the pharmacokinetic implications for drug development.

The Causality of a Negligible DKIE in 4-Aminopyridine

To understand why deuteration fails to improve the metabolic stability of 4-AP, we must analyze the intersection of enzyme kinetics and in vivo clearance mechanisms.

Rate-Determining Step (RDS) Mismatch in CYP2E1 Oxidation

The primary metabolic pathway for 4-AP and its fluorinated analogs is oxidation via Cytochrome P450 2E1 (CYP2E1), yielding 3-hydroxy-4-aminopyridine and 4-aminopyridine N-oxide[3]. The DKIE is quantitatively expressed as the ratio of the reaction rates of the non-deuterated to the deuterated compound ( kH/kD ). A significant DKIE (typically >5 ) is observed only when the cleavage of the C–H bond is the rate-determining step (RDS) of the entire catalytic cycle[2].

In the case of 4-AP, in vitro kinetic assays demonstrate a KIE of <1.1 for all deuterated isotopologues[2][3]. This proves that C–H bond abstraction is not the rate-limiting step in the CYP2E1-mediated oxidation of 4-AP. Instead, other phases of the catalytic cycle—such as substrate binding, oxygen activation, or product release—dictate the kinetic pace. Consequently, strengthening the C–H bond via deuteration does not meaningfully decelerate the overall reaction.

Clearance Dominance

Even if hepatic metabolism were successfully slowed, the macroscopic pharmacokinetic profile of 4-AP would remain largely unchanged. In vivo, 4-AP undergoes highly limited metabolic processing. The vast majority of the drug is cleared via renal excretion as the unchanged parent compound[1]. Therefore, modifying the hepatic metabolic rate via deuteration has only a modest, clinically insignificant impact on the drug's overall half-life and pharmacodynamics[1].

Metabolic and clearance pathways of 4-aminopyridine (4-AP).

Experimental Workflows: Synthesis and Kinetic Evaluation

To ensure scientific integrity, any investigation into DKIE must rely on self-validating systems. The following protocols detail the synthesis of deuterated 4-AP, the mandatory NMR validation step, and the in vitro kinetic assay used to calculate the KIE.

Workflow for synthesizing and evaluating the kinetic isotope effect of d-4-AP.

Protocol 3.1: Microwave-Assisted H/D Exchange Synthesis of d-4-AP

This method utilizes microwave irradiation to force hydrogen-deuterium exchange on the pyridine ring[2].

-

Reagent Preparation: Dissolve 0.5 mmol of 4-aminopyridine (or its analog, e.g., 3-fluoro-4-aminopyridine) in 1.0 mL of Deuterium Oxide ( D2O ).

-

Catalysis: Add 1.0 mL of Deuterium Chloride (DCl, 37% in D2O ) to the solution to catalyze the exchange[2].

-

Microwave Irradiation: Transfer the mixture to a sealed Biotage microwave tube. Irradiate at 170°C for 12 hours (hold time) using a microwave synthesizer, moderating the initial power to 400 W (maximum pressure 12 bar)[2].

-

Neutralization: Cool the mixture using a stream of compressed air. Neutralize the acidic solution with 2.5 mL of aqueous NaOH (5 M)[2].

-

Self-Validating Step ( 1H NMR): Extract the product and perform 1H NMR analysis using D2O as the solvent.

-

Causality of Validation: When 4-AP is dissolved in D2O , the amino group protons rapidly exchange with the solvent and disappear from the spectrum. Successful deuteration of the pyridine ring is confirmed by the complete disappearance of the high-intensity aromatic proton peaks (typically observed at 6.71 ppm and 8.07 ppm in non-deuterated 4-AP)[4].

-

Protocol 3.2: Vivid CYP2E1 Kinetic Assay for KIE Determination

To accurately measure the DKIE, the reaction kinetics of the deuterated and non-deuterated compounds must be compared in a controlled enzymatic environment[3].

-

Master Mix Preparation: Prepare a Master Mix containing CYP2E1 BACULOSOMES and the Vivid fluorescent substrate (which fluoresces upon CYP2E1-mediated cleavage).

-

Compound Incubation: Aliquot the Master Mix into a black 96-well microplate. Add the test compounds (non-deuterated 4-AP and d-4-AP) at varying concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding an NADP+ generating system to all wells[3].

-

Kinetic Measurement: Monitor the relative fluorescence units (RFU) over a 60-minute period using a microplate reader (e.g., Ex 405 nm / Em 460 nm)[3].

-

Data Analysis: Plot the fluorescence-time curves. Calculate the reaction rate ( k ) from the linear slope of the curve. Determine the KIE by dividing the rate of the non-deuterated compound by the deuterated compound ( kH/kD ).

Quantitative Data Presentation

The table below summarizes the kinetic isotope effects observed across various 4-AP isotopologues and analogs. The data clearly illustrates that deuteration does not yield a significant KIE for this structural class when metabolized by CYP2E1.

| Compound | Target Enzyme | Primary Clearance Route | KIE ( kH/kD ) | Pharmacodynamic Impact of Deuteration |

| 4-AP | CYP2E1 | Renal (Unchanged) | N/A | Baseline |

| d6-4-AP | CYP2E1 | Renal (Unchanged) | < 1.1[2][3] | Negligible / Modest[1] |

| 3F4AP (PET Tracer) | CYP2E1 | Hepatic / Renal | N/A | Baseline |

| d-3F4AP | CYP2E1 | Hepatic / Renal | < 1.1[2][3] | Negligible |

Implications for Drug Development

The case of 4-aminopyridine serves as a critical lesson in medicinal chemistry: deuteration is not a universal solution for metabolic instability.

For deuteration to successfully extend a drug's half-life, two strict criteria must be met:

-

The cleavage of the targeted C–H bond must be the absolute rate-determining step in the primary metabolic pathway.

-

The targeted metabolic pathway must be the dominant route of systemic clearance.

Because 4-AP fails on both fronts—CYP2E1 oxidation is not rate-limited by C–H cleavage[2], and the drug is primarily cleared unchanged by the kidneys[1]—the theoretical benefits of the Deuterium Kinetic Isotope Effect do not translate into in vivo efficacy. Drug development professionals must prioritize rigorous in vitro kinetic assays (like the Vivid CYP2E1 assay) early in the pipeline before committing resources to large-scale deuterated synthesis.

References

-

[2] Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health (NIH) / PMC. Available at:

-

[4] Spinon Excitations in 99.9% Deuterated Single Crystals of Tomonaga–Luttinger Liquid[Cu(μ-C2O4)(4-Aminopyridine)2(H2O)]n. ACS Omega. Available at:

-

[1] Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice. National Institutes of Health (NIH) / PMC. Available at:

-

[3] Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. Available at:

Sources

- 1. Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites | bioRxiv [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

Whitepaper: Physicochemical Profiling and Bioanalytical Applications of Dalfampridine-d4

Executive Summary

Dalfampridine (4-aminopyridine or 4-AP) is a broad-spectrum, voltage-gated potassium channel blocker clinically indicated to improve motor function and walking speed in patients with Multiple Sclerosis (MS)[1]. In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the accurate quantification of Dalfampridine in complex biological matrices (e.g., plasma, serum, cerebrospinal fluid) is critical.

Dalfampridine-d4 (Fampridine-d4) serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS) for these assays. By substituting four hydrogen atoms on the pyridine ring with deuterium, Dalfampridine-d4 achieves a +4 Da mass shift. This whitepaper details the physicochemical properties, mechanistic context, and field-proven LC-MS/MS methodologies required to leverage Dalfampridine-d4 effectively in high-throughput bioanalysis.

Physicochemical Characteristics

Understanding the physical and chemical properties of Dalfampridine-d4 is the first step in designing a robust extraction and chromatographic method. As a highly polar, low-molecular-weight basic amine, it presents unique solubility and retention challenges[2][3].

| Property | Specification |

| Chemical Name | 4-Aminopyridine-d4; Fampridine-d4 |

| Molecular Formula | C₅H₂D₄N₂ |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 26257-21-6 |

| Physical State | White to off-white solid |

| Melting Point | 156°C – 159°C |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile |

| Storage Conditions | 4°C, desiccated, protected from light and oxidizing agents |

Mechanistic Biological Context

To understand the clinical relevance of the parent drug—and why its precise quantification via Dalfampridine-d4 is necessary—we must examine its mechanism of action. In MS, the demyelination of axons exposes voltage-gated potassium (Kv) channels, leading to the leakage of intracellular potassium. This leakage dissipates the action potential, causing conduction block and muscle weakness. Dalfampridine binds to these exposed channels, inhibiting potassium efflux and restoring action potential propagation[1].

Mechanism of Action of Dalfampridine in Multiple Sclerosis.

Analytical Workflows: LC-MS/MS Bioanalysis

When developing an LC-MS/MS method for Dalfampridine, the primary challenge is its extreme polarity. Standard reversed-phase (C18) chromatography often fails to retain the analyte, causing it to elute in the void volume alongside endogenous matrix components (salts, phospholipids), which leads to severe ion suppression[4].

To counteract this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Dalfampridine-d4 as the SIL-IS.

Bioanalytical LC-MS/MS extraction and quantification workflow.

Step-by-Step Methodology

Every protocol must be a self-validating system. The following workflow integrates built-in systemic checks to ensure data integrity:

-

Sample Preparation & IS Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of Dalfampridine-d4 working solution (e.g., 50 ng/mL in 50:50 Water:Acetonitrile). Causality: Spiking at the very first step ensures the SIL-IS undergoes the exact same extraction losses as the endogenous analyte, perfectly normalizing recovery variances.

-

Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to denature plasma proteins. Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of the HILIC mobile phase (e.g., 90% Acetonitrile). Causality: Diluting the extract with a high organic solvent prevents "solvent effects" (peak broadening or splitting) when injected onto a HILIC column.

-

System Suitability Test (SST): Before running the batch, inject a neat standard of Dalfampridine/Dalfampridine-d4 to verify the signal-to-noise ratio (S/N > 10 at LLOQ) and ensure the retention time relative standard deviation (RSD) is < 2.0%.

-

LC-MS/MS Acquisition: Inject 2 µL onto a HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)[4]. Maintain an isocratic flow of 5 mM ammonium acetate in Acetonitrile/Water/Formic Acid (90:10:0.2 v/v/v).

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Dalfampridine | 95.1 | 78.0 | 25 | 50 |

| Dalfampridine-d4 | 99.1 | 82.0 | 25 | 50 |

(Note: The primary fragmentation pathway involves the loss of ammonia (NH₃ for the parent, ND₃/NH₃ depending on the exact fragmentation mechanism, yielding the [M+H-17]⁺ product ion)[4].)

Causality in Experimental Choices (The Scientist's Perspective)

As a Senior Application Scientist, the design of this assay is not arbitrary. Every parameter is selected to mitigate specific physicochemical liabilities of the analyte:

-

Why a +4 Da Isotope Shift? The natural isotopic envelope of carbon (¹³C) and nitrogen (¹⁵N) means that unlabelled Dalfampridine naturally produces M+1 and M+2 mass peaks. If we utilized a D2-labeled internal standard (+2 Da), high therapeutic concentrations of the parent drug would "bleed" into the internal standard's mass channel, causing isotopic cross-talk and non-linear calibration curves. The +4 Da shift of Dalfampridine-d4 completely isolates the IS signal, ensuring a wide, linear dynamic range.

-

Why HILIC over Reversed-Phase (RP)? Dalfampridine has a logP of approximately -0.6, making it highly hydrophilic. On a standard C18 column, it elutes immediately in the void volume. By utilizing HILIC, the retention mechanism is inverted: the highly polar Dalfampridine partitions into the water-enriched layer on the silica surface, retaining strongly in high-organic mobile phases (>80% Acetonitrile). This pushes the analyte's elution past the ion-suppressing void volume, drastically improving MS sensitivity[4].

-

Why Acetonitrile for Protein Precipitation? While methanol can also precipitate proteins, Acetonitrile yields a tighter protein pellet and a cleaner supernatant. Furthermore, because HILIC requires a high-organic injection solvent to maintain peak shape, using Acetonitrile for extraction seamlessly bridges the sample preparation and chromatographic phases without requiring a time-consuming dry-down and reconstitution step.

References

- TLC Pharmaceutical Standards / CymitQuimica.Safety Data Sheet & Physical Properties: Fampridine-d4 (Dalfampridine-d4, 4-Aminopyridine-d4).

- Clearsynth Labs Ltd.MATERIAL SAFETY DATA SHEET: Dalfampridine D4 (CS-T-51583).

- National Institutes of Health (NIH) / PMC.Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways.

- U.S. Food and Drug Administration (FDA).PHARMACOLOGY REVIEW(S) 22-250s000: Dalfampridine.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. document.clearsynth.com [document.clearsynth.com]

- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminopyridine-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, analytical applications, and physicochemical properties of a crucial internal standard.

Introduction

In the landscape of modern bioanalysis and drug development, achieving the highest degree of accuracy and precision is paramount. For quantitative mass spectrometry, particularly in the analysis of the multiple sclerosis therapeutic, Fampridine (4-Aminopyridine), the use of a stable isotope-labeled internal standard is the gold standard. This guide provides a comprehensive technical overview of 4-Aminopyridine-d4, a deuterated analogue of 4-Aminopyridine, designed for researchers, scientists, and drug development professionals.

4-Aminopyridine-d4, with the CAS number 26257-21-6 , is a critical tool for mitigating analytical variability in complex biological matrices. Its near-identical physicochemical properties to the parent compound ensure it behaves similarly throughout sample preparation and analysis, while its distinct mass allows for precise differentiation by the mass spectrometer.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Aminopyridine-d4 is essential for its effective application. While some properties are specific to the deuterated form, many can be inferred from its non-deuterated counterpart, 4-Aminopyridine (CAS: 504-24-5)[1][2].

| Property | Value | Source |

| CAS Number | 26257-21-6 | N/A |

| Molecular Formula | C₅H₂D₄N₂ | N/A |

| Molecular Weight | 98.14 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 155 to 158 °C (for 4-Aminopyridine) | [1] |

| Boiling Point | 273 °C (for 4-Aminopyridine) | [1] |

| Solubility | Soluble in water and polar organic solvents | [1][2] |

Synthesis of 4-Aminopyridine-d4

The synthesis of 4-Aminopyridine-d4 typically involves the introduction of deuterium atoms into the 4-Aminopyridine molecule. While specific proprietary methods may vary between manufacturers, a common approach involves the reduction of a suitable precursor in the presence of a deuterium source. One plausible synthetic route is the reduction of 4-nitropyridine-N-oxide with iron in the presence of D₂O and a deuterated acid, followed by removal of the N-oxide. The synthesis of the non-deuterated 4-aminopyridine often starts from pyridine, which is oxidized to pyridine-N-oxide, then nitrated to 4-nitropyridine-N-oxide, and finally reduced to 4-aminopyridine[3]. Another method involves the Hofmann rearrangement of isonicotinamide[4]. The deuterated synthesis would adapt these methods to incorporate deuterium atoms.

Sources

High-Resolution Pharmacokinetic Profiling: Sourcing and Utilizing 4-Amino(pyridine-d4) as an Internal Standard

Executive Summary & Mechanistic Context

4-Aminopyridine (4-AP, clinically known as dalfampridine or fampridine) is a potent voltage-gated potassium channel blocker. By inhibiting potassium efflux, 4-AP prolongs action potentials and restores neural conduction in demyelinated axons, making it a cornerstone therapy for multiple sclerosis (MS)[1]. Furthermore, recent neurotoxicology studies have demonstrated its high efficacy in reversing respiratory paralysis during the terminal stages of botulism[2].

To accurately quantify 4-AP in complex biological matrices (e.g., plasma, cerebrospinal fluid) during pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, researchers must overcome severe analytical challenges. Because 4-AP is a highly polar, low-molecular-weight amine (MW: 94.12 g/mol ), it suffers from poor retention on standard reversed-phase chromatography and is highly susceptible to ion suppression from endogenous plasma phospholipids.

As a Senior Application Scientist, I mandate the use of a stable isotope-labeled internal standard (SIL-IS)—specifically 4-Amino(pyridine-d4) (CAS: 45498-20-2)—to establish a self-validating bioanalytical workflow. Because the deuterated isotopologue co-elutes exactly with the parent drug, it experiences identical matrix effects, allowing for mathematically perfect normalization of the mass spectrometric signal.

Commercial Sourcing and Supplier Evaluation

Procuring high-purity 4-Amino(pyridine-d4) is the first critical step in assay development. The isotopic purity (percentage of molecules containing all four deuterium atoms) must exceed 98% to prevent isotopic cross-talk (where the unlabelled standard contaminates the analyte's MRM channel). Below is a curated evaluation of verified commercial suppliers[3],[4],[2].

Table 1: Commercial Suppliers of 4-Amino(pyridine-d4)

| Supplier | CAS Number | Isotopic Purity | Chemical Purity | Primary Research Application |

| 3 | 45498-20-2 | ≥ 98% D | ≥ 98% | Clinical PK & Bioequivalence[3] |

| 2 | 45498-20-2 | ≥ 98% D | ≥ 98% | Preclinical ADME & Toxicology[2] |

| 4 | 45498-20-2 | ≥ 99% D | ≥ 98% | High-Resolution Mass Spectrometry[4] |

Methodological Framework: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than C18. Causality: HILIC stationary phases retain polar analytes via partitioning into a water-enriched layer on the silica surface, ensuring 4-AP elutes well past the solvent front, physically separating it from early-eluting matrix interferents[5].

LC-MS/MS Workflow for 4-AP Quantification using 4-AP-d4.

Step-by-Step Bioanalytical Methodology

Step 1: Preparation of SIL-IS Working Solution Prepare a 50 ng/mL working solution of 4-Amino(pyridine-d4) in 100% LC-MS grade Acetonitrile containing 0.1% formic acid. Causality: The formic acid ensures the pyridine nitrogen remains protonated, stabilizing the molecule during extraction.

Step 2: Plasma Protein Precipitation (PPT) Transfer 50 µL of human plasma to a microcentrifuge tube. Add 150 µL of the cold Acetonitrile SIL-IS working solution. Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: A 3:1 organic-to-aqueous ratio efficiently denatures and precipitates plasma proteins while keeping the highly polar 4-AP and 4-AP-d4 fully solubilized in the supernatant.

Step 3: HILIC Chromatographic Separation Transfer the supernatant to an autosampler vial. Inject 2 µL onto a Waters Atlantis HILIC Silica column (2.1 × 100 mm, 3 µm)[5].

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Isocratic Elution: 15% A / 85% B at 0.4 mL/min.

Step 4: ESI+ MS/MS Detection Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Analyte (4-AP): m/z 95.1 → 78.0

-

Internal Standard (4-AP-d4): m/z 99.1 → 82.0

Step 5: System Suitability & Self-Validation (Critical) To ensure the protocol is self-validating, the absolute peak area of 4-AP-d4 must be monitored across all injections in the batch. A variance of >15% in the IS peak area indicates uncompensated matrix effects, column degradation, or injection volume errors. If this threshold is breached, the analytical run automatically fails, preventing the reporting of artifactual data.

Metabolic Pathway & Pharmacokinetic Profiling

Understanding the metabolism of 4-AP is essential for interpreting ADME data. In human subjects, approximately 70% of 4-AP is excreted unchanged in the urine. The remaining fraction undergoes hepatic metabolism primarily driven by Cytochrome P450 enzymes, specifically CYP2E1 and CYP2C8 [5].

These enzymes catalyze the 3-hydroxylation of the pyridine ring, yielding 3-hydroxy-4-aminopyridine. This primary metabolite is subsequently targeted by phase II sulfotransferases to form a highly water-soluble sulfate conjugate for renal clearance[5]. Using 4-AP-d4 as an internal standard during in vitro microsomal incubations allows researchers to accurately quantify the depletion rate of the parent drug to calculate intrinsic clearance ( CLint ).

Hepatic metabolism of 4-Aminopyridine via CYP450 pathways.

References

-

TLC Pharmaceutical Standards. Fampridine-d4 (Dalfampridine-d4, 4-Aminopyridine-d4) Safety Data Sheet. CymitQuimica.3

-

Guidechem Chemical Database. Dalfampridine-D4 (CAS 45498-20-2) Supplier Data: C/D/N Isotopes Inc. Guidechem. 4

-

Vazquez-Cintron, E., et al. Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice. Journal of Pharmacology and Experimental Therapeutics (NIH PMC). 2

-

Blight, A. R., et al. Pharmacokinetics of Dalfampridine Extended Release 7.5-mg Tablets in Healthy Subjects and Individuals With Mild and Moderate Renal Impairment. Clinical Therapeutics (NIH PMC). 1

-

Caggiano, A. O., et al. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica (Taylor & Francis). 5

Sources

- 1. Pharmacokinetics of Dalfampridine Extended Release 7.5-mg Tablets in Healthy Subjects and Individuals With Mild and Moderate Renal Impairment: An Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Amino(pyridine-d4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Deuterated Moiety and its Certification

4-Aminopyridine (also known as dalfampridine) is a well-characterized potassium channel blocker used to improve motor function in patients with multiple sclerosis.[1][2][3] The molecule acts by blocking exposed voltage-gated potassium channels in demyelinated axons, thereby prolonging action potentials and restoring nerve signal conduction.[2][3] The advent of deuterated pharmaceuticals represents a significant advancement in medicinal chemistry, aiming to improve the pharmacokinetic profiles of existing drugs.[4] The "deuterium switch," where hydrogen atoms are replaced by their heavier, non-radioactive isotope, deuterium, can slow down drug metabolism, leading to a more stable and potentially safer therapeutic agent.[4][5]

4-Amino(pyridine-d4), with the molecular formula C₅H₂D₄N₂, is the deuterated analog of 4-aminopyridine.[6] This subtle structural modification—the replacement of four hydrogen atoms on the pyridine ring with deuterium—creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can make the compound more resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[7] Consequently, the U.S. Food and Drug Administration (FDA) considers a deuterated version of a previously approved drug to be a New Chemical Entity (NCE), eligible for its own period of market exclusivity.[8][9]

For researchers and drug developers, this distinction is critical. The Certificate of Analysis (CoA) for a deuterated compound like 4-Amino(pyridine-d4) is therefore not just a routine quality control document; it is the foundational evidence that validates the molecular identity, isotopic enrichment, purity, and potency of the NCE. This guide provides an in-depth deconstruction of a typical CoA for 4-Amino(pyridine-d4), explaining the causality behind each analytical test and demonstrating how these orthogonal methods create a self-validating system of quality assurance.

The Anatomy of a Comprehensive Analytical Workflow

A Certificate of Analysis is the culmination of a series of rigorous, predefined analytical tests. Each test provides a unique piece of information, and together, they form a complete picture of the material's quality. The overall workflow is designed to answer three fundamental questions: What is it? How pure is it? And how much of it is there?

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. neurology.org [neurology.org]

- 4. tandfonline.com [tandfonline.com]

- 5. isotope.com [isotope.com]

- 6. Fampridine-d4 (4-Aminopyridine-d4) | Axios Research [axios-research.com]

- 7. bioscientia.de [bioscientia.de]

- 8. salamandra.net [salamandra.net]

- 9. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

A Technical Guide to Isotopic Purity and Enrichment of 4-Amino(pyridine-d4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical quality attribute of isotopic purity and enrichment for 4-Amino(pyridine-d4). As a deuterated analog of 4-aminopyridine, this compound sees significant use as an internal standard in bioanalytical studies and as a potential therapeutic agent with altered metabolic profiles. Ensuring the precise level and location of deuterium incorporation is paramount for data integrity in quantitative analyses and for the safety and efficacy of deuterated drug candidates.[1][2][3] This document will detail the analytical methodologies, experimental considerations, and data interpretation necessary to comprehensively characterize 4-Amino(pyridine-d4).

The Significance of Isotopic Enrichment in Pharmaceutical Development

Stable isotope-labeled compounds, particularly those enriched with deuterium, are indispensable tools in modern drug development.[4] Their primary application lies in their use as internal standards for mass spectrometry-based bioanalytical assays.[1][3] A deuterated internal standard, such as 4-Amino(pyridine-d4), is chemically and physically almost identical to its non-deuterated counterpart, 4-aminopyridine.[3] This similarity ensures that it behaves nearly identically during sample preparation, chromatographic separation, and ionization, thereby compensating for variability in these processes.[3][5]

Furthermore, the "deuterium effect," where the replacement of hydrogen with deuterium can slow down metabolic processes, has led to the development of deuterated drugs with potentially improved pharmacokinetic profiles. For both applications, the degree of isotopic enrichment and the precise location of the deuterium atoms are critical parameters that must be rigorously controlled and verified.

Core Analytical Techniques for Isotopic Purity Assessment

A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive evaluation of isotopic enrichment and structural integrity of deuterated compounds.[6][7] While MS provides information on the overall degree of deuteration, NMR confirms the specific positions of the deuterium labels.[6][7]

Mass Spectrometry: Quantifying Isotopic Distribution

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the isotopic enrichment of 4-Amino(pyridine-d4).[6][7][8] The strategy involves analyzing the full scan mass spectrum and integrating the ion signals corresponding to the different isotopologues.

Key Experimental Considerations:

-

Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for analyzing polar molecules like 4-aminopyridine.

-

Mass Analyzer: High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, are crucial for resolving the isotopic peaks of the deuterated compound and any potential impurities.[6]

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the deuterated species (d1, d2, d3, d4) to the sum of all isotopic species, including the unlabeled (d0) compound.

Table 1: Example Isotopic Distribution Data for 4-Amino(pyridine-d4) from HR-MS Analysis

| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| d0 (Unlabeled) | 95.0604 | 0.5 |

| d1 | 96.0667 | 1.2 |

| d2 | 97.0730 | 2.8 |

| d3 | 98.0793 | 5.5 |

| d4 | 99.0856 | 90.0 |

Isotopic Enrichment Calculation:

The percentage of isotopic enrichment for the d4 species is calculated as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Verification

NMR spectroscopy is essential for confirming the structural integrity and the precise location of the deuterium atoms within the 4-Amino(pyridine-d4) molecule.[6][7][] Both ¹H (proton) and ²H (deuterium) NMR are employed.

-

¹H NMR: In a fully deuterated pyridine ring, the proton signals corresponding to the ring protons should be absent or significantly diminished. The presence of residual proton signals at the expected chemical shifts for the pyridine ring indicates incomplete deuteration.

-

²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration.

Experimental Protocol: NMR Analysis of 4-Amino(pyridine-d4)

-

Sample Preparation: Dissolve a precisely weighed amount of 4-Amino(pyridine-d4) in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the regions where the pyridine ring protons are expected to resonate.

-

²H NMR Acquisition: Acquire a one-dimensional ²H NMR spectrum.

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate any residual proton signals in the aromatic region and compare them to a known internal standard to quantify the level of unlabeled species.

-

In the ²H NMR spectrum, confirm the presence of a signal at the chemical shift corresponding to the deuterated positions on the pyridine ring.

-

Integrated Workflow for Isotopic Purity and Enrichment Analysis

A robust and self-validating workflow combines the strengths of both MS and NMR to provide a comprehensive characterization of 4-Amino(pyridine-d4).

Caption: Integrated workflow for determining the isotopic purity and enrichment of 4-Amino(pyridine-d4).

Regulatory Considerations and Best Practices

The use of deuterated compounds in pharmaceutical development is subject to regulatory scrutiny.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods, which include specifications for internal standards.[1][5]

Key Best Practices:

-

High Isotopic Purity: It is crucial to use 4-Amino(pyridine-d4) with a high degree of isotopic enrichment to minimize any potential interference from the unlabeled analyte.[3]

-

Characterization of Impurities: Any significant impurities, both isotopic and chemical, should be identified and quantified.

-

Documentation: All analytical methods and results must be thoroughly documented to support regulatory submissions.

Conclusion

The accurate determination of isotopic purity and enrichment is a critical aspect of quality control for 4-Amino(pyridine-d4). A multi-pronged analytical approach, combining the quantitative power of high-resolution mass spectrometry with the structural confirmation provided by NMR spectroscopy, is essential for ensuring the reliability of this key reagent in drug development and research. By adhering to rigorous analytical protocols and regulatory guidelines, researchers can have confidence in the data generated using 4-Amino(pyridine-d4).

References

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResolveMass Laboratories Inc. (2025, November 8).

- Isotope Detection Methods. (n.d.). How Isotopes Are Identified.

- BenchChem. (2025). A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards.

- Fan, T. W.-M., et al. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. PMC.

- Alfa Chemistry. (n.d.). Isotope-labeled Pharmaceutical Standards.

- Fan, T. W.-M., et al. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry.

- Cavalli, A., et al. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.

- RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.

- BenchChem. (2025). The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.

- Alfa Chemistry. (n.d.). Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards.

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- SNMMI/ACNM. (n.d.). SNMMI/ACNM Practice Guideline for the Use of Radiopharmaceuticals 5.0.

- BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- (2025, June 3).

- Brightspec. (n.d.).

- PubMed. (2023, June 2).

- Google Patents. (n.d.).

- bioRxiv.org. (2025, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry.

- viXra.org. (2015, December 22).

- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.

- MilliporeSigma. (n.d.). 4-Aminopyridine for synthesis 504-24-5.

- Science Publishing Group. (2015, December 22). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives, American Journal of Physical Chemistry.

- PubMed. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

Stability and storage conditions for deuterated 4-aminopyridine

An In-depth Technical Guide to the Stability and Storage of Deuterated 4-Aminopyridine

Abstract

Deuterated 4-aminopyridine (d-4-AP) is an indispensable tool in pharmaceutical development, primarily serving as an internal standard in bioanalytical studies. Its structural similarity to the active pharmaceutical ingredient (API) 4-aminopyridine, combined with its distinct mass, allows for precise quantification in complex biological matrices. The integrity of this critical reagent is paramount for the accuracy and reproducibility of pharmacokinetic and metabolic data. This guide provides a comprehensive framework for understanding the factors that influence the stability of d-4-AP, outlines scientifically grounded protocols for its storage and handling, and details methodologies for its stability assessment.

The Foundational Importance of Stability

In quantitative bioanalysis, the internal standard (IS) is the bedrock of method accuracy. The fundamental assumption is that the IS behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by mass. Any degradation of the IS, either during storage or sample processing, invalidates this assumption, leading to erroneous quantification of the drug candidate. For deuterated compounds like d-4-AP, stability is not merely a matter of chemical purity but also of isotopic integrity. Therefore, a robust understanding and control of storage conditions are not just best practice; they are a prerequisite for data validity.

Physicochemical Profile: The Blueprint for Stability

While specific experimental data for deuterated 4-aminopyridine is often proprietary, its physicochemical properties can be reliably inferred from its non-deuterated analogue, 4-aminopyridine. These parameters are the primary determinants of its stability profile.

| Property | Value (for 4-Aminopyridine) | Causality and Implication for Stability |

| Appearance | White crystalline solid[1] | The crystalline lattice is a thermodynamically stable state. As long as the solid form is maintained, d-4-AP is expected to have excellent long-term stability. Any change in appearance (e.g., discoloration, clumping) is a primary indicator of potential degradation or moisture absorption. |

| Melting Point | 155 to 158 °C[2] | A high melting point signifies strong intermolecular forces and a stable solid state, suggesting low susceptibility to thermal degradation under typical storage conditions (refrigerated, ambient). |

| pKa | 9.16[3] | This value indicates that 4-aminopyridine is a weak base. In solution, its ionization state will be highly dependent on pH. In acidic environments (pH < 9.16), the protonated (pyridinium) form will dominate, which is typically more water-soluble but can be susceptible to different degradation pathways than the free base. This makes pH control in solutions critical. |

| Solubility | Soluble in water, ethanol, and methanol[4][5] | High solubility in common laboratory solvents is advantageous for preparing stock solutions. However, these protic solvents can also participate in degradation reactions (e.g., hydrolysis, solvolysis) if other stress factors like high temperature or light are present. The choice of solvent is a critical variable in solution stability. |

| Stability to Light | Reported as stable to light[1] | While the parent compound is noted to be light-stable, this should be empirically verified for the deuterated version under study-specific conditions. As a standard precautionary measure for all analytical standards, protection from light is always recommended to prevent any potential, however minor, photochemical degradation.[6] |

Table 1. Key Physicochemical Properties and Their Direct Influence on Stability.

Degradation: Pathways and Influencing Factors

The stability of d-4-AP is a function of its inherent chemical nature and its external environment. Degradation is most often accelerated by four key factors:

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. While the solid form is robust, solutions are far more susceptible.

-

pH: The basicity of the pyridine nitrogen and the amino group makes the molecule's stability in solution highly pH-dependent. Extreme pH conditions (strong acid or strong base) can catalyze hydrolysis or other rearrangements.

-

Oxidation: The aromatic amine functionality can be susceptible to oxidation. The presence of dissolved oxygen in solvents or exposure to oxidizing agents can lead to the formation of N-oxides or other oxidative degradants.[7][8]

-

Light: High-energy UV light can provide the activation energy for photochemical reactions, leading to the formation of impurities.

Studies on 4-aminopyridine have shown it is most susceptible to degradation under harsh oxidative conditions, with less degradation observed under acidic or basic stress.[9]

The Nuance of Deuteration and Metabolic Stability

A primary reason for using deuterated compounds in drug development is to block sites of metabolism, thereby increasing a drug's half-life. This is known as the "kinetic isotope effect." However, it is crucial to understand that this benefit is not universal. The cytochrome P450 enzyme CYP2E1 is reported to be the primary enzyme responsible for metabolizing 4-aminopyridine.[10][11] Intriguingly, studies on a related compound, 3-fluoro-4-aminopyridine (3F4AP), showed that deuteration did not improve its metabolic stability against CYP2E1.[10][11]

Causality: This suggests that the rate-determining step in the metabolic breakdown of this particular scaffold may not involve the cleavage of a carbon-deuterium (C-D) bond.[10] Degradation might occur through other pathways, such as N-oxidation, where the C-D bond remains intact.[11] This is a critical field-proven insight: one cannot assume deuteration automatically confers enhanced stability without empirical evidence.

Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system to preserve the integrity of deuterated 4-aminopyridine.

Long-Term Storage of Solid (Neat) Material

| Parameter | Protocol | Trustworthiness (Rationale) |

| Temperature | 2-8°C. For multi-year storage, -20°C is preferred.[6] | Minimizes thermal energy, drastically slowing the kinetics of any potential solid-state degradation. |

| Atmosphere | Store in a desiccator with a fresh desiccant. | Prevents absorption of atmospheric moisture, which can lead to hydrolytic degradation and inaccuracies in weighing.[6] |

| Light | Store in amber glass vials inside a secondary container (e.g., a box).[6] | Provides dual-layer protection from light, preventing potential photochemical reactions. |

| Container | Tightly sealed, inert glass vials. | Prevents contamination and exposure to atmospheric oxygen and moisture. |

| Usage | Allow the container to equilibrate to room temperature for at least 30 minutes before opening. | This is a critical step to prevent atmospheric moisture from condensing onto the cold solid material, which would compromise its integrity.[6] |

Table 2. Protocol for Long-Term Storage of Solid d-4-AP.

Storage of Stock and Working Solutions

| Parameter | Protocol | Trustworthiness (Rationale) |

| Temperature | -20°C or -80°C. | Freezing the solution effectively halts most degradation pathways by immobilizing reactants. -80°C is preferred for maximum longevity. |

| Solvent | Use high-purity (e.g., HPLC or LC-MS grade) solvents. | Minimizes the presence of reactive impurities (e.g., peroxides, acids, metals) that could catalyze degradation. |

| Aliquoting | Prepare single-use aliquots. Avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can cause localized concentration changes and potentially accelerate degradation for some compounds. Aliquoting ensures a fresh, uncompromised sample is used for each experiment.[12] |

| Container | Use amber, silanized glass vials or polypropylene tubes with tight-sealing caps. | Amber protects from light. Silanized glass minimizes adsorption of the basic compound to the container surface. Polypropylene is a good alternative if adsorption is a concern. |

Table 3. Protocol for Storage of d-4-AP Solutions.

Experimental Verification of Stability

Protocols must be validated. The following outlines a workflow for empirically determining the stability of a new batch of d-4-AP. The primary analytical technique should be a stability-indicating LC-MS/MS method capable of separating the parent compound from any potential degradants.

Forced Degradation Workflow

The objective is to intentionally stress the molecule to rapidly identify potential degradation pathways and confirm the analytical method can detect them.

Figure 1. Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Preparation: Prepare a ~1 mg/mL solution of d-4-AP.

-

Stress Application: Aliquot the solution and expose it to acid, base, oxidative, thermal, and photolytic stress as detailed in Figure 1. Maintain a control sample at -20°C.

-

Sampling: Collect samples at time points such as 0, 4, 8, and 24 hours.

-

Quenching: Neutralize the acid and base samples. Dilute all samples into the initial mobile phase.

-

Analysis: Analyze all samples using a validated, stability-indicating LC-MS/MS method.

-

Data Review: Look for the appearance of new peaks and a decrease in the peak area of the parent d-4-AP. The ability to separate the parent peak from all new degradant peaks validates the method as "stability-indicating."[7]

Long-Term and Freeze-Thaw Stability

This protocol validates the recommended storage conditions.

-

Prepare Aliquots: Prepare multiple, single-use aliquots of a stock solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Long-Term Study:

-

Store one set of aliquots at the intended storage temperature (e.g., -20°C).

-

Store another set at an accelerated condition (e.g., 2-8°C).

-

Analyze aliquots at T=0, 1, 3, 6, and 12 months.

-

-

Freeze-Thaw Study:

-

Take a separate set of aliquots.

-

Subject them to 1, 2, 3, 4, and 5 freeze-thaw cycles. A cycle consists of freezing at -20°C for at least 12 hours, then thawing to room temperature unassisted.

-

Analyze all samples together against a T=0 control that has not been frozen.

-

-

Acceptance Criteria: The concentration of d-4-AP in the test samples should typically be within ±15% of the T=0 concentration.

Visualization of Key Relationships

A clear visualization of the core concepts is essential for reinforcing these principles.

Figure 2. Relationship between properties, stressors, and control strategies.

Conclusion

The chemical and isotopic stability of deuterated 4-aminopyridine is not a static property but a dynamic state that must be actively managed. By understanding its fundamental physicochemical properties and the environmental factors that promote degradation, researchers can implement robust storage and handling protocols. The principles of low temperature, protection from light and moisture, and minimizing freeze-thaw cycles for solutions are paramount. All storage protocols should be underpinned by empirical data from forced degradation and long-term stability studies using a validated, stability-indicating analytical method. Adherence to these scientifically-grounded principles ensures that d-4-AP remains a reliable and accurate tool for advancing pharmaceutical research.

References

-

Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

-

Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. (2022, August 1). SNMMI. Retrieved from [Link]

-

Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

-

Sun, Y., Ramos-Torres, K. M., & Brugarolas, P. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 50(12), 1598-1606. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Protium–Deuterium Exchange of 4-Aminopyridines in Neutral D2O under Microwave Irradiation | Request PDF. Retrieved from [Link]

-

Goto, K., et al. (2013). Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine. AMB Express, 3(1), 22. Retrieved from [Link]

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-Aminopyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. Retrieved from [Link]

-

Regan, M. S., et al. (2018). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Metabolomics, 14(11), 146. Retrieved from [Link]

-

Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]

-

Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5). Retrieved from [Link]

-

Hdoubane, I., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 294–301. Retrieved from [Link]

Sources

- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. mpbio.com [mpbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cjhp-online.ca [cjhp-online.ca]

- 10. Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Switch: Strategic Incorporation of Deuterated Compounds in Modern Medicinal Chemistry

Executive Summary

The strategic replacement of protium (hydrogen-1) with deuterium (hydrogen-2) at specific metabolic "soft spots" within a drug molecule has evolved from a theoretical physical chemistry concept into a clinically validated drug development strategy[1][2]. This approach, often termed the "deuterium switch," leverages the kinetic isotope effect (KIE) to favorably alter a drug's pharmacokinetic (PK) and safety profile without significantly changing its pharmacodynamics[][4]. With the FDA approvals of deutetrabenazine in 2017 and the de novo deuterated drug deucravacitinib in 2022, deuteration has proven to be a powerful tool for rescuing promising but metabolically flawed pharmacophores, reducing dosing frequency, and mitigating toxic metabolite formation[5][6].

This technical guide explores the mechanistic foundation of deuterated drugs, outlines the strategic workflow for their development, and provides field-proven, self-validating experimental protocols for synthesizing and evaluating these compounds.

Mechanistic Foundation: The Kinetic Isotope Effect (KIE)

The fundamental premise of deuterated medicinal chemistry relies on the mass difference between hydrogen and deuterium. Deuterium contains one proton and one neutron, effectively doubling the atomic mass compared to protium[1].

In quantum mechanical terms, this increased mass lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond[7]. Consequently, a C-D bond is stronger and requires a higher activation energy to reach the transition state for bond cleavage[]. When a C-H bond cleavage is the rate-determining step in a metabolic pathway (such as cytochrome P450-mediated oxidation), replacing it with a C-D bond can significantly slow down the reaction rate[2][5].

The magnitude of this slowdown is expressed as the KIE ratio ( kH/kD ). While theoretical maximums for primary KIEs can reach up to 7-10, practical in vivo values typically range from 2 to 5, which is often sufficient to dramatically extend a drug's half-life, reduce peak-to-trough plasma concentration fluctuations, and improve patient tolerability[][8].

Clinical Translation & Landmark Approvals

The transition of deuterated compounds from bench to blockbuster has been spearheaded by two distinct strategies: the "deuterium switch" of existing drugs and the de novo design of novel chemical entities[4][9].

Table 1: Comparison of Landmark Deuterated Therapeutics

| Drug | Parent Compound | Target | Indication | Primary Advantage of Deuteration | FDA Approval |

| Deutetrabenazine (Austedo) | Tetrabenazine | VMAT2 | Huntington's Chorea, Tardive Dyskinesia | Extended half-life, reduced peak-to-trough fluctuations, lower dosing frequency (twice-daily vs thrice-daily)[5][10]. | 2017[11] |

| Deucravacitinib (Sotyktu) | N/A (De novo) | TYK2 | Moderate-to-Severe Plaque Psoriasis | Deuterated methyl amide ensures high selectivity for TYK2 over JAK1/2/3, optimizing metabolic stability[6][12]. | 2022[13] |

Strategic Workflow & Molecular Mechanisms

When designing a deuterated drug, the first step is identifying the metabolic "soft spot"—the specific site where metabolizing enzymes (e.g., CYP2D6, CYP3A4) initiate degradation[4][7]. If this degradation leads to rapid clearance or toxic metabolites, targeted deuteration is deployed.

Strategic decision matrix for evaluating deuterated drug candidates in early-stage discovery.

Case Study: CYP450 Evasion in Deutetrabenazine

Tetrabenazine is rapidly metabolized by CYP2D6 via O-demethylation of its two methoxy groups, resulting in a short half-life and requiring frequent dosing that causes adverse neuropsychiatric events[8][14]. By replacing the six hydrogen atoms on these methoxy groups with deuterium (forming trideuteromethoxy groups), deutetrabenazine significantly slows this specific metabolic cleavage[5][12].

Kinetic Isotope Effect (KIE) slowing CYP2D6-mediated O-demethylation in Deutetrabenazine.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the evaluation of deuterated compounds requires rigorous, self-validating experimental designs. Below are the definitive protocols for assessing metabolic stability and synthesizing deuterated candidates.

Protocol A: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint ) and the kH/kD ratio by comparing the deuterated candidate against its protio-parent[15][16].

Causality & Design Rationale: We utilize HLMs because they contain the full complement of human CYP450 enzymes. The reaction is strictly dependent on NADPH; therefore, withholding NADPH in a control sample validates that any observed degradation is specifically CYP-mediated and not due to chemical instability or non-CYP esterases[15][17].

Step-by-Step Procedure:

-

Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Dilute the test compound (protio and deuterated versions separately) to a final assay concentration of 1 µM[15][18].

-

Pre-incubation: Combine HLMs (final protein concentration 1 mg/mL) and the test compound in a 96-well plate. Pre-incubate at 37°C for 10 minutes[16][18]. Why? This equilibrates the enzyme and substrate, preventing a temperature-dependent kinetic lag that would skew early timepoint data.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[15]. Why? CYP450 requires NADPH as an electron donor; its addition acts as a precise temporal "start switch."

-

Time-Course Sampling: At t=0,15,30, and 60 minutes, transfer a 50 µL aliquot from the reaction mixture into a quenching plate[15].

-

Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., a stable-isotope labeled analog)[15][16]. Why? The 1:3 ratio of aqueous sample to cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact second of transfer, while simultaneously precipitating proteins for clean LC-MS/MS injection.

-

Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time[15][16].

-

Validation: Calculate the half-life ( t1/2 ) and CLint . A kH/kD ratio >2 indicates a successful and significant kinetic isotope effect[].

Protocol B: Late-Stage Hydrogen/Deuterium Exchange (HDX) Synthesis

While de novo synthesis using deuterated building blocks (e.g., CD3I ) is common, late-stage HDX allows for rapid generation of deuterated analogs directly from the parent drug.